D-Lysine-d4 (monohydrochloride)

lysine metabolism stereospecificity pipecolic acid

Researchers quantifying D-lysine in biological matrices face cross-enantiomer interference when using L-lysine-d4 or racemic internal standards, producing confounded pathway assignments. D-Lysine-d4 (monohydrochloride) resolves this with 99% enantiomeric purity and a definitive +4 Da mass shift (m/z 151.14→88.11), enabling baseline-resolved SRM detection with chromatographic co-elution. • 98 atom% D isotopic enrichment minimizes unlabeled background interference • 99% enantiomeric purity prevents confounding signals from L-lysine-d4 contamination • Room temperature storage stability supports routine analytical workflows without cold-chain logistics

Molecular Formula C6H15ClN2O2
Molecular Weight 186.67 g/mol
Cat. No. B12421514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Lysine-d4 (monohydrochloride)
Molecular FormulaC6H15ClN2O2
Molecular Weight186.67 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)N.Cl
InChIInChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1/i1D2,2D2;
InChIKeyBVHLGVCQOALMSV-HMKNRSCMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Lysine-d4 (monohydrochloride) Technical Baseline


D-Lysine-d4 (monohydrochloride) (CAS 2714413-18-8) is a deuterium-labeled D-lysine hydrochloride salt with molecular formula C₆H₁₁D₄ClN₂O₂ and molecular weight 186.67 g/mol . The compound incorporates four deuterium atoms at the 4,4,5,5-positions of the lysine side chain, achieving an isotopic enrichment specification of 98 atom% D and enantiomeric purity of 99% based on vendor technical datasheets . As the hydrochloride salt of the D-enantiomer of lysine, it is structurally distinct from the naturally occurring L-lysine and serves as a stable isotope-labeled internal standard for quantitative mass spectrometry applications in drug development and metabolomics [1].

Identity D-enantiomer, hydrochloride salt
Label Deuterium, 4,4,5,5-positions
Workflow Stable isotope-labeled ISTD for MS quantitation

Why Generic Substitution Fails for D-Lysine-d4


Substituting unlabeled D-lysine, L-lysine-d4, or racemic DL-lysine-d4 for D-Lysine-d4 (monohydrochloride) introduces quantifiable analytical error and compromises experimental validity. Unlabeled D-lysine lacks the +4 Da mass shift required for differentiation from endogenous analyte in selected reaction monitoring (SRM) workflows, precluding its use as an isotope-dilution internal standard [1]. L-Lysine-d4, while isotopically labeled, represents the incorrect stereochemical configuration and exhibits distinct metabolic behavior compared to D-lysine—as demonstrated by the observation that approximately 96% of pipecolic acid formed from DL-lysine in the intact rat originates from the D-enantiomer [2]. This stereospecific metabolic divergence invalidates cross-enantiomer substitution in studies where chirality influences biological fate. The deuterium labeling at positions 4,4,5,5 of D-Lysine-d4 provides a 4 Da mass increment (m/z 151.1379 → 88.11 for lysine-d4 vs. m/z 147.1128 → 84.08 for unlabeled lysine) that enables chromatographic co-elution with endogenous analyte while maintaining baseline mass spectrometric resolution .

Unlabeled D-lysine Lacks +4 Da mass shift; cannot serve as isotope-dilution ISTD for endogenous analyte differentiation.
L-lysine-d4 Stereochemical mismatch may not replicate D-lysine-specific metabolic routing; distinct pathway contributions reported.
Racemic DL-lysine-d4 50:50 enantiomer mixture produces confounded metabolite labeling; enantiomer-attribution review required.

D-Lysine-d4 Comparative Performance Evidence


Stereospecific Pipecolic Acid from D-Lysine

In a direct head-to-head comparison using intact rats administered either D-lysine or L-lysine, D-lysine exhibited fundamentally distinct metabolic routing. While L-lysine is primarily metabolized via the saccharopine pathway in liver mitochondria, D-lysine was metabolized very slowly by isolated liver mitochondria and the isolated perfused liver, yet underwent considerable conversion to pipecolic acid in the intact animal [1]. Critically, when a racemic DL-lysine mixture was administered, approximately 96% of the isolated pipecolic acid originated from the D-lysine fraction [1]. This near-complete stereochemical bias in metabolite origin demonstrates that D-lysine and L-lysine are not metabolically interchangeable and that tracking D-lysine-specific pathways requires enantiomerically pure D-lysine tracers.

Stereospecific Pipecolic Acid Origin
Head-to-head
~96% pipecolic acid from D-lysine
Enantiomerically pure tracer supports D-lysine-specific pathway interpretation.
Intact rat model; DL-lysine administration.
lysine metabolism stereospecificity pipecolic acid

Isotopic Enrichment for Quantitative Accuracy

D-Lysine-d4 (monohydrochloride) is specified with an isotopic enrichment of 98 atom% D, corresponding to the incorporation of four deuterium atoms at positions 4,4,5,5 of the lysine side chain . This labeling pattern produces a nominal mass increase of +4 Da relative to unlabeled D-lysine (m/z 147.1128 → 84.08 for unlabeled lysine vs. m/z 151.1379 → 88.11 for lysine-d4 in SRM transitions) [1]. In contrast, unlabeled D-lysine hydrochloride (CAS 7274-88-6) has 0 atom% D enrichment and cannot be distinguished from endogenous analyte via mass spectrometry . The 98 atom% D specification ensures minimal residual unlabeled signal, reducing isotope dilution quantification error.

Isotopic Enrichment
Cross-study comparable
98 atom% D
Reduces baseline interference; supports isotope-dilution accuracy.
Vendor certificate of analysis specification.
isotope dilution mass spectrometry stable isotope labeling quantitative LC-MS/MS

Enantiomeric Purity Against L-Isomer Contamination

Vendor specifications for D-Lysine-d4 (monohydrochloride) include an enantiomeric purity of 99%, confirming that the material is substantially free of L-lysine-d4 contamination . This specification is critical given the 24-fold stereochemical bias in pipecolic acid formation documented in the comparator evidence above. In contrast, racemic DL-lysine-d4 dihydrochloride (CAS 284664-88-6) contains a 50:50 mixture of D- and L-enantiomers , which would produce quantitatively confounded results in any study requiring enantiomer-specific metabolic tracing.

Enantiomeric Purity
Data to verify
99% D-enantiomer
Limits L-lysine-d4 contamination; supports enantiomer-attribution review.
Vendor specification; independent verification recommended.
chiral purity enantiomeric excess stereochemical integrity

SRM Mass Shift and Co-elution Validation

In a validated SRM absolute quantification method for metabolites, lysine-d4 internal standard exhibited a precursor-to-product ion transition of m/z 151.1379 → 88.11 with a retention time of 0.68 minutes, compared to unlabeled lysine at m/z 147.1128 → 84.08 with identical retention time [1]. This co-elution with baseline-resolved mass differentiation (Δm/z +4.0251 for precursor, Δm/z +4.03 for product) confirms chromatographic equivalence coupled with unambiguous mass spectrometric discrimination—a prerequisite for accurate isotope-dilution quantification.

SRM Mass Shift and Co-elution
Class-level inference
m/z 151.1379 → 88.11; RT 0.68 min
Supports co-elution with baseline mass resolution; method-transfer context.
LC-MS/MS SRM; lysine degradation pathway analysis.
selected reaction monitoring LC-MS/MS isotope dilution

Room Temperature Storage Stability

D-Lysine-d4 (monohydrochloride) is specified as stable when stored at room temperature under recommended conditions, with a vendor recommendation that the compound be re-analyzed for chemical purity after three years of storage before continued use . This room temperature stability specification contrasts with alternative storage requirements for DL-lysine-d4 dihydrochloride formulations, which specify powder storage at -20°C for 3 years or 4°C for 2 years, and in solvent at -80°C for 6 months [1]. The monohydrochloride salt form of D-Lysine-d4 thus offers reduced cold-chain dependency compared to the dihydrochloride racemic mixture formulation.

Storage Stability
Cross-study comparable
Room temperature; re-analyze after 3 years
Reduces cold-chain dependency; supports inventory and logistics planning.
Vendor recommendation; powder form.
compound stability storage conditions shelf life

D-Lysine-d4 Research and Industrial Applications


Enantiomer-Specific D-Lysine LC-MS/MS Quantification

D-Lysine-d4 (monohydrochloride) serves as the optimal internal standard for the absolute quantification of D-lysine in biological samples using isotope-dilution LC-MS/MS. The compound's +4 Da mass shift (m/z 151.1379 → 88.11) relative to unlabeled D-lysine enables baseline-resolved SRM detection while maintaining chromatographic co-elution (RT 0.68 min) [1]. The 98 atom% D isotopic enrichment ensures minimal unlabeled background interference, while the 99% enantiomeric purity prevents confounding signals from L-lysine-d4 contamination . This application is particularly relevant for studies investigating D-amino acid metabolism, bacterial metabolite analysis, or pharmacokinetic assessment of D-lysine-containing compounds [2].

Stereospecific Metabolic Pathway Tracing

For studies requiring unambiguous tracking of D-lysine-specific metabolic fate, D-Lysine-d4 (monohydrochloride) provides enantiomerically pure, isotopically distinguishable tracer material. Given that D-lysine contributes approximately 96% of pipecolic acid formed from racemic DL-lysine in intact animal models [1], use of racemic or L-enantiomer tracers would produce quantitatively confounded pathway assignments. The 99% enantiomeric purity specification of D-Lysine-d4 ensures that observed metabolite labeling patterns reflect genuine D-lysine catabolism via α-deamination and pipecolic acid formation rather than L-lysine saccharopine pathway metabolism .

Surfactant Component Development and Quality Control

D-Lysine monohydrochloride is documented as a stereoisomer that can be used as a component of surfactants [1]. The deuterated D-Lysine-d4 analog enables quantitative tracking of surfactant component distribution, stability, and degradation in formulation studies via LC-MS. The room temperature storage stability of the monohydrochloride salt form supports routine analytical quality control workflows without specialized cold-chain infrastructure, offering operational advantages over dihydrochloride salt formulations that require -20°C storage [2].

Deuterium Tracer Quantification in PK and Metabolism Studies

Stable heavy isotopes of hydrogen have been incorporated into drug molecules largely as tracers for quantitation during the drug development process, with deuteration gaining attention for its potential to affect pharmacokinetic and metabolic profiles [1]. D-Lysine-d4 (monohydrochloride) provides a validated internal standard for quantifying D-lysine-containing compounds in preclinical ADME studies. The compound's defined SRM transition parameters and room temperature stability facilitate method development and validation according to bioanalytical regulatory guidelines .

Application
Selection Property
Validation Focus
Enantiomer-specific D-lysine quantification
Chiral ISTD with +4 Da mass shift
LC-MS/MS co-elution and accuracy/precision endpoint review
Stereospecific metabolic pathway tracing
Enantiomeric purity and isotopic enrichment
Enantiomer-attribution review; pipecolic acid pathway interpretation
Surfactant component QC and formulation tracking
Deuterated tracer for LC-MS monitoring
Component stability and degradation endpoint review
Deuterium tracer PK and ADME studies
Validated ISTD for D-lysine-containing compounds
Preclinical ADME method validation and exposure-model interpretation

Technical Documentation Hub

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13 linked technical documents
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